molecular formula C13H25N9O3 B1227832 Antibiotic TAN 1057A CAS No. 128126-44-3

Antibiotic TAN 1057A

Cat. No. B1227832
M. Wt: 355.4 g/mol
InChI Key: ZMWBCGMRXBPXEU-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic TAN 1057A is a natural product found in Flexibacter with data available.

Scientific Research Applications

Synthesis and Antibacterial Activity

TAN-1057A is a dipeptide antibiotic isolated from Flexibacter sp. bacteria, with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Its total synthesis has been achieved using a convergent route featuring a new method to construct the cyclic amidinourea functional group (Yuan & Williams, 1997); (Williams et al., 1998). This synthesis approach is significant as it allows for the creation of TAN-1057A analogs which could potentially have similar or improved antibacterial properties.

Mechanism of Action

TAN-1057A has been identified to specifically inhibit the 50S ribosomal subunit formation in bacteria, impacting protein synthesis. It exhibits a strong inhibitory effect on this process, with a 50% reduction in the growth rate of wild-type Staphylococcus aureus cells at a concentration of 6 μg/ml (Champney, Pelt, & Tober, 2001).

Antibacterial Efficacy and Derivatives

Studies have shown that TAN-1057 A-D antibiotics are active against both Gram-negative and Gram-positive bacteria, including MRSA. They have been shown to inhibit protein biosynthesis in Escherichia coli and S. aureus, with excellent protective effects in experimental MRSA infections in mice (Katayama et al., 1993). Additionally, structure-activity relationship (SAR) studies on dihydropyrimidinone antibiotics related to TAN-1057A/B have identified several novel antibiotics with comparable efficacy and improved selectivity (Xu et al., 2011).

Novel Analogs and Improved Derivatives

Efforts have been made to synthesize and evaluate TAN-1057A/B analogs to develop antibiotics with broader spectrum activity and improved pharmacological properties. Some analogs have shown increased potency against staphylococci and activity against pneumococci (Brands et al., 2002); (Brands et al., 2003).

Resistance Mechanisms

Research has indicated that alterations in ribosomes contribute to bacterial resistance against TAN 1057. Studies using cell-free translation with isolated ribosomes from sensitive and resistant S. aureus strains demonstrated these alterations (Limburg et al., 2004).

properties

CAS RN

128126-44-3

Product Name

Antibiotic TAN 1057A

Molecular Formula

C13H25N9O3

Molecular Weight

355.4 g/mol

IUPAC Name

(3S)-3-amino-N-[(5S)-2-(carbamoylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]-6-(diaminomethylideneamino)-N-methylhexanamide

InChI

InChI=1S/C13H25N9O3/c1-22(8-6-19-13(20-10(8)24)21-12(17)25)9(23)5-7(14)3-2-4-18-11(15)16/h7-8H,2-6,14H2,1H3,(H4,15,16,18)(H4,17,19,20,21,24,25)/t7-,8-/m0/s1

InChI Key

ZMWBCGMRXBPXEU-YUMQZZPRSA-N

Isomeric SMILES

CN([C@H]1CN=C(NC1=O)NC(=O)N)C(=O)C[C@H](CCCN=C(N)N)N

SMILES

CN(C1CN=C(NC1=O)NC(=O)N)C(=O)CC(CCCN=C(N)N)N

Canonical SMILES

CN(C1CN=C(NC1=O)NC(=O)N)C(=O)CC(CCCN=C(N)N)N

synonyms

TAN 1057A
TAN-1057A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic TAN 1057A
Reactant of Route 2
Antibiotic TAN 1057A
Reactant of Route 3
Antibiotic TAN 1057A
Reactant of Route 4
Antibiotic TAN 1057A
Reactant of Route 5
Antibiotic TAN 1057A
Reactant of Route 6
Antibiotic TAN 1057A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.